molecular formula C14H10Cl2N2O2 B5506640 2-chloro-N'-(3-chlorobenzoyl)benzohydrazide

2-chloro-N'-(3-chlorobenzoyl)benzohydrazide

Cat. No. B5506640
M. Wt: 309.1 g/mol
InChI Key: GJAZZGUEOUMTOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N’-(3-chlorobenzoyl)benzohydrazide is a chemical compound with the molecular formula C14H10Cl2N2O2 . It is used in the field of chemistry for various purposes .


Molecular Structure Analysis

The molecular structure of 2-chloro-N’-(3-chlorobenzoyl)benzohydrazide is represented by the formula C14H10Cl2N2O2 . The average mass of this compound is 309.147 Da, and its monoisotopic mass is 308.011932 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-N’-(3-chlorobenzoyl)benzohydrazide include a molecular formula of C14H10Cl2N2O2, an average mass of 309.147 Da, and a monoisotopic mass of 308.011932 Da .

Scientific Research Applications

Structural Analysis and Chemical Properties

The structural and chemical properties of compounds related to 2-chloro-N'-(3-chlorobenzoyl)benzohydrazide have been a subject of study due to their potential antibacterial and anticancer applications. For instance, the crystal structure of similar benzohydrazide derivatives has been determined, revealing insights into their planarity, tautomerism, and potential for forming intermolecular hydrogen bonding, which are critical for their biological activities (Arfan et al., 2016). These structural characteristics are essential for understanding the interaction mechanisms of these compounds with biological targets.

Antimicrobial and Anticancer Potentials

Benzohydrazide derivatives, including compounds similar to this compound, have demonstrated significant antimicrobial and anticancer potentials. Studies have synthesized and evaluated a series of benzohydrazides for their in vitro antimicrobial and anticancer activities, highlighting the importance of structural modifications in enhancing their biological efficacy (Kumar et al., 2017). The presence of halido substitutions, such as chloro groups, has been associated with improved antibacterial activities, as indicated in the evaluation of vanadium(V) complexes derived from halido-substituted hydrazone compounds (He et al., 2018).

Crystal Structure and Molecular Interactions

The detailed crystal structure analysis of benzohydrazide derivatives provides insights into their molecular interactions, which are pivotal for their biological activities. For example, the crystal structure of N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide methanol solvate reveals non-planarity and specific hydrogen bonding patterns, contributing to its potential biological activities (Abdul Alhadi et al., 2009).

Covalent Organic Frameworks

The synthesis of covalent organic frameworks (COFs) using benzohydrazide derivatives showcases an innovative application of these compounds in material science. COFs with hydrazone linkages offer highly crystalline, chemically and thermally stable materials with permanent porosity, expanding their utility in various scientific and technological fields (Uribe-Romo et al., 2011).

Metal Ion Sensing and Selectivity

The selective and sensitive behavior of benzohydrazide derivatives towards specific metal ions, such as erbium(III), highlights their potential as neutral ion carriers in constructing microelectrodes. This selectivity is crucial for developing new sensors and diagnostic tools in environmental and biomedical applications (Faridbod et al., 2007).

properties

IUPAC Name

2-chloro-N'-(3-chlorobenzoyl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-10-5-3-4-9(8-10)13(19)17-18-14(20)11-6-1-2-7-12(11)16/h1-8H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAZZGUEOUMTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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